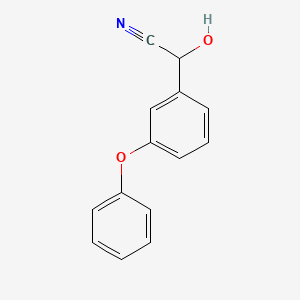

2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(3-phenoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUQMKBQDGPMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885773 | |

| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39515-47-4, 61826-76-4, 52315-06-7 | |

| Record name | α-Cyano-3-phenoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39515-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Phenoxybenzaldehyde cyanohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061826764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-hydroxy-m-phenoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-phenoxyphenyl)glycolonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxy 2 3 Phenoxyphenyl Acetonitrile

Conventional Synthetic Approaches

Conventional methods for synthesizing 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (B196181) primarily rely on the direct addition of a cyanide source to the corresponding aldehyde.

The most common conventional route to this compound is the nucleophilic addition of a cyanide nucleophile to the carbonyl carbon of 3-phenoxybenzaldehyde (B142659). This reaction is a classic example of cyanohydrin formation. libretexts.orglibretexts.org

Typically, the reaction is not performed with hydrogen cyanide (HCN) gas due to its extreme toxicity. libretexts.org Instead, HCN is often generated in situ. This can be achieved by reacting an alkali metal cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with an acid. libretexts.orglibretexts.org For instance, the aldehyde is mixed with a solution of NaCN or KCN, to which a mineral acid like sulfuric acid is carefully added. libretexts.org The pH is generally maintained between 4 and 5 to ensure the presence of both HCN and free cyanide ions, which is optimal for the reaction rate. libretexts.org

An alternative approach involves the use of a phase transfer catalyst. One documented synthesis involves the reaction of 3-phenoxybenzaldehyde with sodium cyanide and acetic anhydride (B1165640) in a water/dichloromethane biphasic system, catalyzed by benzyltriethylammonium chloride. wikipedia.org This method initially produces the acetylated cyanohydrin, which can then be hydrolyzed to yield the final product.

Table 1: Conventional Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| 3-Phenoxybenzaldehyde | Sodium Cyanide (NaCN) / Acid | In situ HCN generation, pH 4-5 | This compound |

| 3-Phenoxybenzaldehyde | Sodium Cyanide (NaCN) / Acetic Anhydride | Benzyltriethylammonium chloride (Phase Transfer Catalyst) | O-acetyl-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile |

This table summarizes common reactants and conditions for the conventional synthesis of the target compound and its derivatives.

The formation of this compound from 3-phenoxybenzaldehyde follows a well-established two-step mechanism for cyanohydrin formation. libretexts.orglibretexts.org

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 3-phenoxybenzaldehyde. libretexts.orglibretexts.org The cyanide ion, a potent carbon nucleophile, forms a new carbon-carbon single bond. libretexts.org Simultaneously, the pi electrons of the carbon-oxygen double bond are displaced onto the electronegative oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate. libretexts.org This step requires the presence of free cyanide ions, which is why the reaction is typically catalyzed by a base or conducted under conditions where a cyanide salt is available. libretexts.org

Step 2: Protonation In the second step, the negatively charged alkoxide intermediate acts as a base and is protonated by a proton source present in the reaction mixture. libretexts.org In syntheses where HCN is used (or generated in situ), HCN itself serves as the proton donor. This protonation step yields the final this compound product and regenerates the cyanide ion, which can then participate in another reaction cycle. libretexts.orglibretexts.org

Asymmetric Synthesis of Enantiopure this compound

The biological activity of pyrethroid insecticides often resides in a single enantiomer. For example, the (S)-enantiomer of this compound is a key precursor for the potent insecticide deltamethrin (B41696). wikipedia.org This has driven the development of asymmetric synthetic methods to produce enantiomerically pure or enriched forms of the compound, avoiding the need for classical resolution of a racemic mixture. researchgate.net

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govnih.gov These metal-free catalysts offer a sustainable and efficient alternative to traditional metal-based catalysts or biocatalysts for creating chiral molecules. nih.govrsc.org

In asymmetric catalysis, chiral ligands or catalysts create a chiral environment around the substrate, directing the incoming nucleophile to attack one face of the carbonyl group preferentially over the other. diva-portal.org While many asymmetric cyanations employ chiral metal complexes, the principles of inducing stereoselectivity are central to organocatalysis as well. acs.org

For the synthesis of chiral cyanohydrins, various organocatalytic systems have been developed. These often involve chiral catalysts that can activate the aldehyde, the cyanide source, or both. For instance, chiral oxazaborolidinium salts have been shown to be effective catalysts for the highly enantioselective cyanosilylation of various aldehydes. organic-chemistry.org Similarly, enzymes like hydroxynitrile lyases (HNLs), which are nature's organocatalysts, have been successfully used. HNLs from sources such as Hevea brasiliensis (rubber tree) or Sorghum bicolor can catalyze the addition of HCN to 3-phenoxybenzaldehyde to yield the (S)-cyanohydrin with high enantiomeric excess. d-nb.infolookchem.com

Cooperative catalysis is an advanced strategy where different functional groups within a single catalyst work in concert to activate the reactants. Chiral bifunctional thiourea-based catalysts are prime examples of this approach and are highly effective in asymmetric cyanohydrin synthesis. organic-chemistry.org

A notable example is the use of a chiral amino thiourea (B124793) catalyst for the enantioselective cyanosilylation of ketones and aldehydes. organic-chemistry.org In this system, the catalyst exhibits a cooperative mechanism:

Brønsted Acid Activation : The thiourea moiety acts as a hydrogen bond donor (a Brønsted acid). It activates the electrophile, 3-phenoxybenzaldehyde, by coordinating to its carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Lewis Base Activation : The tertiary amine group within the same catalyst molecule acts as a Lewis base. It activates the nucleophile, typically a silylated cyanide source like trimethylsilyl (B98337) cyanide (TMSCN), facilitating the transfer of the cyanide group.

This dual activation within a defined chiral scaffold allows for highly organized transition states, leading to excellent stereoinduction and high enantioselectivity in the formation of the chiral cyanohydrin product. organic-chemistry.org

Table 2: Asymmetric Synthesis Approaches for this compound

| Catalyst Type | Catalysis Principle | Example Catalyst/System | Outcome |

|---|---|---|---|

| Biocatalysis (Organocatalysis) | Enzyme-catalyzed stereoselective addition | Hydroxynitrile Lyase (HNL) | (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile |

| Cooperative Organocatalysis | Dual activation of electrophile and nucleophile | Chiral Amino Thiourea Catalyst | Enantioselective formation of the corresponding silyl-protected cyanohydrin |

This table outlines modern asymmetric strategies for producing enantiopure versions of the target compound.

Metal-Catalyzed Asymmetric Cyanation

The catalytic asymmetric addition of a cyanide source to the prochiral carbonyl group of 3-phenoxybenzaldehyde represents a primary strategy for synthesizing enantiomerically enriched this compound. researchgate.net This method relies on the use of a chiral catalyst to direct the formation of one enantiomer over the other, providing access to optically active cyanohydrins which are versatile precursors in organic synthesis. researchgate.netacs.org

Chiral Transition Metal Complexes (e.g., Titanium-Salen, Gold(0), Copper(II) Complexes)

A variety of chiral transition metal complexes have been developed to effectively catalyze the asymmetric cyanation of aldehydes. acs.org These catalysts function as chiral Lewis acids, activating the aldehyde and creating a chiral environment for the nucleophilic attack of cyanide.

Titanium-Salen Complexes: Chiral Titanium(IV)-Salen complexes are notable catalysts for the enantioselective cyanation of aldehydes. researchgate.net These catalysts can be immobilized on solid supports, such as polystyrene-divinylbenzene beads, which simplifies catalyst recovery and reuse, making the process more suitable for continuous flow systems. researchgate.net For instance, a Ti(IV) complex of a polymer-bound salen ligand has been used to catalyze the enantioselective addition of trimethylsilyl cyanide (TMSCN) to benzaldehyde, demonstrating the feasibility of these systems. researchgate.net

β-Amino Alcohol-Titanium Complexes: Novel catalysts generated from β-amino alcohols and titanium(IV) isopropoxide have proven highly efficient for the mild and enantioselective cyanosilylation of a broad range of aldehydes, including aromatic, heteroaromatic, and aliphatic substrates. organic-chemistry.org These systems can achieve excellent yields (90-99%) and high enantioselectivities (up to 94% ee) under optimized conditions. organic-chemistry.org

Other Transition Metal Complexes: The field of asymmetric catalysis is extensive, with various other transition metal complexes being investigated for cyanation reactions. researchgate.netresearchgate.net Research into new Schiff base ligands and their complexes with metals like Cr(III), Fe(III), and Ru(III) continues to expand the toolkit for catalytic applications, including oxidation and potentially cyanation reactions. researchgate.net The design of these ligands is crucial for inducing stereocontrol in metal-catalyzed transformations. core.ac.uk

Enantioselectivity Control Mechanisms

The control of enantioselectivity in metal-catalyzed asymmetric cyanation is governed by the intricate interactions within a transient ternary complex, which consists of the metal, the chiral ligand, and the substrate (3-phenoxybenzaldehyde). The chiral ligand binds to the metal center, creating a well-defined, sterically hindered chiral pocket.

The proposed mechanism typically involves the following key steps:

Activation: The aldehyde's carbonyl oxygen coordinates to the Lewis acidic metal center of the chiral complex. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. organic-chemistry.org

Chiral Recognition: The chiral ligand creates a spatially asymmetric environment around the activated aldehyde. Steric and electronic interactions between the ligand and the substrate force the aldehyde to adopt a specific orientation.

Directed Attack: The cyanide nucleophile, often delivered from a source like trimethylsilyl cyanide (TMSCN), is then directed to attack one of the two enantiotopic faces of the carbonyl carbon. organic-chemistry.org The steric bulk and electronic properties of the chiral ligand block the approach to one face while leaving the other accessible, leading to the preferential formation of one enantiomer of the cyanohydrin. organic-chemistry.orgnih.gov

In some systems, such as those using bifunctional catalysts like chiral amino thioureas, a cooperative mechanism is at play. nih.gov The thiourea moiety activates the aldehyde via hydrogen bonding, while a Lewis basic amine group on the catalyst activates the cyanide nucleophile, leading to high reactivity and stereoinduction. nih.gov

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing enantiomerically pure compounds. nih.gov Enzymes, operating under mild conditions, offer remarkable chemo-, regio-, and stereoselectivity, making them ideal for the production of chiral intermediates like this compound. acs.orgresearchgate.net

Hydroxynitrile Lyase (HNL)-Mediated Synthesis

Hydroxynitrile lyases (HNLs) are a class of enzymes that catalyze the reversible addition of hydrogen cyanide (HCN) to the carbonyl group of aldehydes and ketones. ftb.com.hrresearchgate.net This reaction is a cornerstone of cyanogenesis, a plant defense mechanism. ftb.com.hrnih.gov In synthetic organic chemistry, the reverse reaction is exploited for the highly enantioselective synthesis of chiral cyanohydrins. researchgate.netrsc.org Depending on the enzyme source, either the (R)- or (S)-enantiomer of the cyanohydrin can be produced with high enantiomeric excess. rsc.org

The stereochemical outcome of the HNL-catalyzed reaction is dependent on the specific enzyme used. Researchers have identified and characterized HNLs from various plant sources to access both enantiomers of target cyanohydrins.

Amygdalus pedunculata : The seeds of Amygdalus pedunculata Pall have been identified as a source of a novel (R)-selective hydroxynitrile lyase (APHNL). nih.gov This enzyme has been purified and characterized, showing high catalytic efficiency. APHNL was successfully employed in the synthesis of (R)-2-Hydroxy-2-(3-phenoxyphenyl)-acetonitrile, achieving a molar conversion of 98% with an enantiomeric excess (ee) of 93%. nih.gov The high conversion and selectivity demonstrate its potential as an excellent biocatalyst for producing enantiopure cyanohydrins. nih.gov

| Property | Value |

| Enzyme Source | Amygdalus pedunculata Pall (APHNL) |

| Purification Fold | 138 |

| Yield | 4.20% |

| Specific Activity | 661 U/mg |

| Molecular Mass | 61 kDa |

| Optimal pH | 6.0 |

| Optimal Temperature | 60 °C |

| Kcat | 676.5 s⁻¹ |

| Km | 0.5 mM |

| Data sourced from a study on APHNL using mandelonitrile (B1675950) as the substrate. nih.gov |

Hevea brasiliensis : The rubber tree, Hevea brasiliensis, is a well-known source of an (S)-selective HNL (HbHNL). capes.gov.brnih.govwikipedia.org This enzyme belongs to the α/β hydrolase superfamily and utilizes a classic Ser-His-Asp catalytic triad (B1167595). nih.gov HbHNL has a broad substrate scope, effectively converting various aliphatic, aromatic, and heteroaromatic aldehydes into their corresponding (S)-cyanohydrins, often with high enantiomeric excess. capes.gov.brebi.ac.uk The crystal structure of HbHNL has been determined, revealing an active site buried deep within the protein, connected to the exterior by a narrow tunnel. nih.gov

The mechanisms by which HNLs achieve their high stereoselectivity differ based on their protein family.

Lipase-Mediated Kinetic Resolution

Kinetic resolution is a widely used technique to separate a racemic mixture of chiral molecules. Lipase-mediated kinetic resolution is particularly effective for resolving racemic cyanohydrins like this compound. ubbcluj.roresearchgate.net This method relies on the ability of lipases to selectively catalyze a reaction on one enantiomer at a much faster rate than the other, allowing for the separation of the two. nih.govjocpr.com The efficiency of this separation is quantified by the enantiomeric ratio (E value). ubbcluj.ro

Lipase-catalyzed kinetic resolution of cyanohydrins typically proceeds via one of two main pathways: enantioselective esterification (or acylation) or enantioselective deacylation (or hydrolysis). researchgate.netnih.gov

Enzymatic Esterification: In this process, a racemic mixture of the cyanohydrin is reacted with an acyl donor, such as vinyl acetate (B1210297). The lipase (B570770) selectively acylates one enantiomer (e.g., the R-enantiomer), converting it into its corresponding ester. ubbcluj.rounits.it The unreacted enantiomer (e.g., the S-enantiomer) and the newly formed ester can then be separated. This is a common and effective strategy. jocpr.com

Enzymatic Deacylation: Alternatively, the process can start with a racemic mixture of the cyanohydrin ester. The lipase selectively hydrolyzes the ester group from one enantiomer, regenerating the alcohol (cyanohydrin), while leaving the other enantiomer as an ester. nih.gov A three-step screening method can analyze reaction yield and enantiomeric excess by using a lipase with absolute specificity to convert one enantiomer, followed by an unspecific esterase for the other. nih.gov

Both approaches are governed by the enzyme's "lock-and-key" specificity, where the active site preferentially binds to one enantiomer over the other. researchgate.net

To achieve the highest possible enantiomeric excess (ee) and yield, several reaction parameters must be carefully optimized. The choice of enzyme, solvent, acyl donor, and temperature all play a crucial role in the success of the kinetic resolution. ubbcluj.rounits.it

Enzyme Selection: Different lipases exhibit different selectivities. Lipase from Candida antarctica B (CAL-B, often immobilized as Novozym 435) and lipase from Pseudomonas cepacia are frequently reported to be highly efficient for resolving chiral alcohols and their derivatives. units.itpolimi.itmdpi.com

Solvent: The nature of the organic solvent can significantly impact both the activity and selectivity of the lipase. ubbcluj.ro For example, in the acetylation of a thiophene-based cyanohydrin, acetonitrile (B52724) was found to be the most suitable solvent for Candida antarctica lipase A (CaL-A), yielding a high E value of 50. ubbcluj.ro

Temperature and Enzyme Loading: Temperature affects enzyme activity and stability; higher temperatures can increase reaction rates but may also lead to enzyme denaturation. nih.gov Similarly, optimizing the enzyme loading is critical to ensure efficient catalysis without causing mass transfer limitations due to increased viscosity. nih.gov For instance, in a lipase-catalyzed amidation, the optimal temperature was found to be 60°C with an enzyme loading of 15 wt%. nih.gov

Table 2: Optimization Parameters for Lipase-Mediated Kinetic Resolution

| Parameter | Factor | Effect on Resolution | Example Reference |

| Enzyme | Type (e.g., CAL-B, Lipase PS) | Determines enantioselectivity (E value) and reaction rate. | units.itpolimi.it |

| Solvent | Polarity and Type (e.g., Acetonitrile, MTBE) | Influences enzyme activity and selectivity. | ubbcluj.ro |

| Acyl Donor | Type (e.g., Vinyl Acetate) | Serves as the acylating agent in esterification reactions. | ubbcluj.rounits.it |

| Temperature | Reaction Temperature (e.g., 40-60°C) | Affects the balance between reaction rate and enzyme stability. | nih.gov |

| Enzyme Load | Weight % relative to substrate | Impacts reaction efficiency and cost-effectiveness. | nih.gov |

Advanced and Multi-Component Synthetic Routes

Beyond traditional methods, advanced synthetic strategies aim to improve efficiency, atom economy, and procedural simplicity. One-pot syntheses and novel catalytic reactions like cyano-borrowing represent the forefront of cyanohydrin derivatization.

One-Pot Synthetic Strategies for Cyanohydrin Derivatives

The most direct synthesis of this compound is a one-pot nucleophilic addition reaction. libretexts.org This involves reacting the parent aldehyde, 3-phenoxybenzaldehyde, with a cyanide source. biosynth.com The reaction is typically reversible and can be catalyzed by a base. wikipedia.org

The process involves the direct addition of a cyanide anion (from sources like KCN or NaCN) to the electrophilic carbonyl carbon of 3-phenoxybenzaldehyde. libretexts.orgwikipedia.org Subsequent protonation of the resulting alkoxide intermediate yields the final cyanohydrin product. libretexts.org While this method is efficient for producing the racemic mixture, it requires careful control of pH to avoid the competing benzoin (B196080) condensation, especially with aromatic aldehydes. wikipedia.org Using trimethylsilyl cyanide (TMSCN) is another common approach that yields a silyl-protected cyanohydrin, which can be easily hydrolyzed to the final product. organic-chemistry.org

Cyano-Borrowing Reactions in Derivatization

A more advanced and atom-economical method for derivatizing cyanohydrins is the "cyano-borrowing reaction." nih.govrsc.org This novel, nickel-catalyzed protocol allows for the direct conversion of a cyanohydrin and another aldehyde or ketone into a β-cyano ketone. nih.gov

In this reaction, the cyanohydrin, such as this compound, would act as the "cyano-donor." The mechanism involves the cleavage of the C-CN bond of the cyanohydrin, followed by an aldol (B89426) condensation between the other carbonyl compounds. The liberated cyanide then undergoes a conjugate addition to the newly formed α,β-unsaturated ketone intermediate. nih.govrsc.org This strategy is highly regioselective and provides a powerful tool for C-C bond formation, enabling the synthesis of complex derivatives from simpler cyanohydrin building blocks. nih.gov

Reactivity and Transformational Chemistry of 2 Hydroxy 2 3 Phenoxyphenyl Acetonitrile

Functional Group Interconversions

The strategic location of reactive functional groups in 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (B196181) makes it a prime candidate for various interconversion reactions, enabling the synthesis of a diverse array of derivatives.

Hydroxy Group Oxidation

The secondary hydroxyl group in this compound can be oxidized to the corresponding ketone, 3-phenoxybenzoyl cyanide. This transformation is a standard reaction in organic synthesis, typically achieved using a variety of oxidizing agents. While specific documented examples for this exact substrate are not prevalent in readily available literature, the general principles of alcohol oxidation are well-established. Common reagents for such conversions include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), as well as milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. The resulting α-keto nitrile is a valuable synthetic intermediate in its own right.

Nitrile Group Reduction to Arylacetonitriles

The nitrile functional group of this compound can be reduced to a primary amine, yielding 2-amino-2-(3-phenoxyphenyl)ethanol. This transformation is typically accomplished through catalytic hydrogenation or with the use of chemical reducing agents. researchgate.net Common methods for the reduction of nitriles to primary amines include the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent, or catalytic hydrogenation with hydrogen gas over a metal catalyst such as Raney nickel or platinum oxide. The resulting β-amino alcohol scaffold is a key structural motif in many biologically active compounds.

Nucleophilic Substitution at Phenoxy Moiety

The phenoxy group attached to the benzene (B151609) ring presents a site for potential nucleophilic aromatic substitution (SNAr) reactions. researchgate.net In general, for an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the cyanohydrin functionality itself is not a strong activating group. Therefore, direct nucleophilic displacement of the phenoxy group is expected to be challenging under standard conditions. However, under forcing conditions or with the use of highly reactive nucleophiles, this transformation might be achievable, leading to the introduction of a different substituent at that position. The feasibility and conditions for such a reaction would require specific investigation.

Derivatization and Scaffold Construction

The inherent reactivity of this compound also lends itself to various derivatization strategies, allowing for the construction of more complex molecular scaffolds.

Formation of O-Protected Cyanohydrins and Cyanohydrin Esters

The hydroxyl group of this compound can be readily protected to prevent its interference in subsequent reactions or to modify the compound's properties. A common protection strategy is the formation of cyanohydrin esters through acylation. For instance, the (S)-enantiomer of this compound can be acetylated to form O-acetyl-(S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile. lookchem.com This acylation is typically carried out using an acylating agent like acetic anhydride (B1165640) or an acyl chloride in the presence of a base.

| Reactant | Reagent | Product | Reference |

| (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile | Acetic Anhydride | O-acetyl-(S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile | lookchem.com |

Besides acylation, the hydroxyl group can also be protected as a silyl (B83357) ether by reacting the cyanohydrin with a silylating agent such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base like imidazole (B134444) or triethylamine. The choice of protecting group depends on the desired stability and the conditions required for its eventual removal.

Synthesis of Beta-Cyano Ketones

While not a direct transformation of this compound itself, the principles of its formation chemistry can be extended to the synthesis of β-cyano ketones. The conjugate addition of a cyanide source to an α,β-unsaturated ketone is a well-established method for the preparation of β-cyano ketones. organicreactions.orguobabylon.edu.iq This reaction, a type of Michael addition, involves the nucleophilic attack of a cyanide ion at the β-position of the unsaturated ketone. uobabylon.edu.iq The reaction is typically catalyzed by a base.

A general scheme for this reaction is as follows:

This methodology allows for the construction of a carbon-carbon bond and the introduction of a cyano group, leading to a bifunctional molecule that can be further elaborated. For example, a patented method describes the synthesis of β-cyano ketones through the reaction of α,β-unsaturated ketones with a cyanide source in the presence of a catalyst system. researchgate.net

| Reactants | Product Type | Key Transformation |

| α,β-Unsaturated Ketone, Cyanide Source | β-Cyano Ketone | Conjugate Addition of Cyanide |

This synthetic strategy highlights the broader utility of cyanation reactions in constructing complex molecular architectures relevant to various fields of chemical synthesis.

Pathways to Alpha-Amino Aldehydes, Alpha-Hydroxy Acids, and Alpha-Amino Alcohols

This compound serves as a precursor to several important classes of compounds, including α-amino aldehydes, α-hydroxy acids, and α-amino alcohols. These transformations typically involve the manipulation or replacement of the nitrile and hydroxyl groups.

The hydrolysis of the nitrile group under acidic or basic conditions can yield the corresponding α-hydroxy carboxylic acid, 3-phenoxy mandelic acid. This reaction proceeds through an intermediate amide. While specific studies on the hydrolysis of this compound are not extensively detailed in the provided search results, the general mechanism for cyanohydrin hydrolysis is a well-established organic transformation.

The conversion to α-amino alcohols can be envisioned through the reduction of the nitrile group. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting primary amine can then be further modified. A multi-enzyme cascade has been described for the synthesis of enantiomerically pure 1,2-amino alcohols from L-phenylalanine, which involves an oxidation-amination sequence. nih.gov A similar biocatalytic approach could potentially be applied to transform this compound into the corresponding α-amino alcohol.

The synthesis of α-amino aldehydes from this cyanohydrin is more complex. It would likely involve a multi-step sequence, potentially starting with the protection of the hydroxyl group, followed by partial reduction of the nitrile to an imine, and subsequent hydrolysis to the aldehyde.

A highly diastereoselective three-component synthesis of syn α-hydroxy-β-amino esters has been reported, starting from an aldehyde, an amine, and a ketene (B1206846) silyl acetal, catalyzed by a Lewis acid. nih.gov This methodology, while not directly utilizing this compound as a starting material, highlights a modern approach to synthesizing structures with vicinal amino alcohol functionalities. aalto.fi

| Transformation | Potential Reagents/Methodology | Product Class | Reference |

| Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | α-Hydroxy Acid | General Knowledge |

| Nitrile Reduction | LiAlH₄ or H₂/Catalyst | α-Amino Alcohol | General Knowledge |

| Enzymatic Cascade | Alcohol Dehydrogenase, Transaminase | α-Amino Alcohol | nih.gov |

| Three-Component Condensation | Aldehyde, Amine, Ketene Silyl Acetal | α-Hydroxy-β-amino Ester | nih.gov |

Conversion to Benzofuranone Derivatives

The conversion of this compound to benzofuranone derivatives represents an intramolecular cyclization reaction. While direct conversion pathways for this specific substrate are not explicitly detailed in the provided results, related syntheses of benzofuranones suggest plausible routes.

One such strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes to yield substituted benzofuranones. oregonstate.edu This reaction proceeds via a Diels-Alder cycloaddition followed by a cascade of reactions. Although this method does not directly start from the target cyanohydrin, it demonstrates a modern approach to constructing the benzofuranone core.

A more relevant approach could involve a domino intermolecular Sonogashira coupling of a related compound, 2-(2-bromophenoxy)acetonitrile, with terminal acetylenes, followed by an intramolecular cyclization to form 2,3-disubstituted benzo[b]furans. organic-chemistry.org This suggests that if the starting cyanohydrin were modified to contain a suitable leaving group on the phenoxy ring in the ortho position, an intramolecular cyclization could be induced to form a benzofuranone or benzofuran (B130515) derivative.

A general strategy for benzofuranone synthesis involves the intramolecular Friedel-Crafts-type cyclization of an α-phenoxycarbonyl compound. oregonstate.edu This would require the conversion of the nitrile group of this compound into a carbonyl-containing functionality, such as an ester or an acid chloride, which could then undergo cyclization onto the phenoxy ring.

| Synthetic Strategy | Key Intermediates/Starting Materials | Product Type | Reference |

| Diels-Alder/Cascade | 3-Hydroxy-2-pyrones, Nitroalkenes | Benzofuranone | oregonstate.edu |

| Domino Sonogashira/Cyclization | 2-(2-Bromophenoxy)acetonitrile, Terminal Acetylenes | Benzofuran | organic-chemistry.org |

| Intramolecular Friedel-Crafts | α-Phenoxycarbonyl compounds | Benzofuranone | oregonstate.edu |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Cyanohydrin Formation

The synthesis of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (B196181) from 3-phenoxybenzaldehyde (B142659) is a classic example of cyanohydrin formation. This reaction proceeds via the nucleophilic addition of a cyanide anion (CN⁻) to the electrophilic carbonyl carbon of the aldehyde.

The generally accepted mechanism involves two primary steps:

Nucleophilic Attack: The reaction is initiated by the attack of the cyanide nucleophile on the carbonyl carbon of 3-phenoxybenzaldehyde. The pi electrons of the carbon-oxygen double bond are displaced onto the oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate, specifically a cyanohydrin anion. libretexts.orglibretexts.org

Protonation: The negatively charged alkoxide oxygen is then protonated by a proton source, which is often hydrogen cyanide (HCN) itself or a weak acid present in the reaction medium. libretexts.orgyoutube.com This step yields the final this compound product and regenerates the cyanide ion, allowing it to participate in further reactions. libretexts.org

Catalytic Cycle Analysis in Asymmetric Synthesis

The production of a single, desired enantiomer of this compound is crucial for its application in agrochemicals, as different enantiomers can have varying biological activities and environmental impacts. benthamdirect.com This is achieved through asymmetric catalysis, employing chiral catalysts that guide the reaction to favor one stereoisomer over the other.

A variety of catalyst systems have been developed for the enantioselective synthesis of cyanohydrins, including the target compound.

Metal Complexes: Chiral metal-salen complexes, particularly those involving titanium (Ti) and vanadium (V), have proven effective catalysts for the asymmetric synthesis of (S)-2-hydroxy-(3-phenoxyphenyl)acetonitrile. benthamdirect.com In these systems, the metal center functions as a Lewis acid, coordinating to the carbonyl oxygen of the 3-phenoxybenzaldehyde. This activation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the cyanide ion. Some of the most effective catalysts utilize bimetallic structures where two metal ions work cooperatively to activate both the aldehyde and the cyanide source simultaneously. researchgate.net During catalysis with vanadium(V)oxo(salen) complexes, the catalyst is reduced to a vanadium(IV)oxo(salen) species, with the cyanide being oxidized to cyanogen (B1215507) in the process. nih.govrsc.org

Polymeric Cinchona Alkaloids: Cinchona alkaloids and their derivatives are considered "privileged" organocatalysts in asymmetric synthesis due to their rigid chiral structure and multiple functional groups. tut.ac.jpnih.gov For cyanohydrin synthesis, they operate through a bifunctional mechanism. The basic quinuclidine (B89598) nitrogen can act as a Brønsted base, activating the cyanide source (like HCN). Simultaneously, the hydroxyl group at the C9 position can form a hydrogen bond with the aldehyde's carbonyl group, activating it and positioning it for a stereoselective attack. tut.ac.jp To improve catalyst recovery and reusability, these alkaloids are often immobilized on polymeric supports, either as side chains or integrated into the main polymer chain. nih.gov

Thiourea (B124793) Derivatives: Chiral thiourea-based organocatalysts have emerged as powerful tools for activating carbonyl compounds through hydrogen bonding. nih.govnih.gov Their effectiveness stems from a dual-activation mechanism. nih.gov The two N-H protons of the thiourea moiety form strong hydrogen bonds with the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity. rsc.org Often, these catalysts are bifunctional, incorporating a Lewis base site (e.g., a tertiary amine) elsewhere in the molecule. This basic site serves to activate the cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), completing the catalytic cycle. nih.gov

The enantioselectivity of these catalytic reactions is determined by the relative energies of the diastereomeric transition states leading to the (R) and (S) products. The chiral catalyst creates a three-dimensional environment, or a "chiral pocket," that favors one transition state over the other.

In metal-salen catalyzed systems, a proposed transition state involves the simultaneous coordination of the aldehyde to the Lewis acidic metal center and the interaction of the cyanide ion with another part of the complex or a second metal center. researchgate.net This highly organized arrangement pre-orients the reactants, forcing the cyanide to attack from a specific face of the aldehyde, thereby dictating the stereochemistry of the resulting cyanohydrin. The structure of the ligand and the nature of the metal ion are critical in defining the precise geometry and stability of this transition state. For some reactions, a dual activation process involving a titanium cation as a Lewis acid and hydrogen bonding from a cinchonidine (B190817) moiety to orient the cyanide source has been proposed to accelerate the reaction. researchgate.net

Enzymatic Reaction Mechanisms

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible cleavage and formation of cyanohydrins. ebi.ac.uknih.gov They are widely used in the biocatalytic synthesis of enantiopure cyanohydrins, including (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, from the corresponding aldehydes. envipath.orgresearchgate.net The reaction occurs within the enzyme's highly specific active site.

Many HNLs, such as the well-studied enzyme from the rubber tree Hevea brasiliensis (HbHNL), belong to the α/β-hydrolase superfamily. nih.gov The catalytic activity resides in a specialized active site containing a catalytic triad (B1167595) of amino acid residues, typically Serine (Ser), Histidine (His), and Aspartate (Asp). ebi.ac.uknih.gov

The binding of the substrate, 3-phenoxybenzaldehyde, is a highly specific process governed by interactions with active site residues.

Catalytic Triad: The substrate's hydroxyl group (in the cleavage direction) or the incoming HCN (in the synthesis direction) interacts directly with the catalytic triad. For instance, in HbHNL, the Ser80 residue is crucial for positioning the substrate. ebi.ac.uk

Oxyanion Hole: The carbonyl oxygen of the aldehyde is stabilized by an "oxyanion hole," a region of positive electrostatic potential created by the backbone amides of other residues, which helps to polarize the C=O bond.

Stabilizing Residues: A key lysine (B10760008) residue (Lys236 in HbHNL) plays a critical role by stabilizing the negative charge of the cyanide ion or the alkoxide intermediate through electrostatic interactions. ebi.ac.uk This lysine also modulates the basicity of the nearby catalytic histidine. ebi.ac.uk

Gatekeeping Residues: The entry of the substrate and the release of the product can be controlled by the movement of "gatekeeping" residues. For example, Trp128 in HbHNL has been shown to modulate access to the active site. rsc.org

The transfer of a proton is a central feature of the HNL catalytic mechanism. rsc.org In the synthesis of this compound, this involves the deprotonation of HCN and the subsequent protonation of the alkoxide intermediate.

The mechanism can be described as a two-stage process. rsc.org In HbHNL, the catalytic cycle is thought to proceed as follows:

The catalytic base, His235, is activated by the other members of the triad. It deprotonates HCN to generate the cyanide nucleophile.

The cyanide attacks the aldehyde, forming the tetrahedral alkoxide intermediate.

The protonated His235, mediated by the hydroxyl group of Ser80, then transfers its proton to the alkoxide oxygen, forming the cyanohydrin product and regenerating the enzyme's native state. nih.gov

Interestingly, the protonation state of key residues can alter the entire catalytic pathway. Studies have shown that whether Lys236 is protonated or neutral changes the rate-determining step of the reaction, although the enzyme remains efficient in both states. rsc.org The precise route of the proton shuttle can also differ between HNLs; in some, the histidine directly protonates the intermediate, while in others, like HbHNL, the serine acts as a mediator in a "counterclockwise" proton transfer mechanism. nih.gov

Computational Modeling of Enzyme Catalysis (e.g., QM/MM Simulations)

The enzymatic synthesis of this compound, a chiral cyanohydrin, is often catalyzed by hydroxynitrile lyases (HNLs). Understanding the catalytic mechanism at an atomic level is crucial for optimizing the reaction and designing novel biocatalysts. While specific Quantum Mechanics/Molecular Mechanics (QM/MM) simulation studies on this compound are not extensively documented in publicly available literature, the mechanism can be inferred from computational studies on homologous enzymes and substrates, such as mandelonitrile (B1675950).

QM/MM simulations are a powerful tool for studying enzymatic reactions. In this approach, the region of the enzyme where the reaction occurs (the active site) and the substrate are treated with high-accuracy quantum mechanics (QM), while the remainder of the enzyme and the surrounding solvent are modeled using computationally less expensive molecular mechanics (MM). This hybrid approach provides a balance between accuracy and computational feasibility, allowing for the simulation of complex biological systems.

For HNLs, QM/MM studies, complemented by crystal structure analysis and site-directed mutagenesis, have elucidated the key steps in cyanohydrin synthesis and cleavage. The catalytic mechanism generally involves a catalytic dyad or triad within the enzyme's active site. For instance, in the HNL from Passiflora edulis, a catalytic dyad of His8-Asn101 has been identified as critical for the enzymatic reaction. nih.gov The binding of the substrate, such as an aldehyde, in the active site positions it for nucleophilic attack by a cyanide ion.

A general proposed mechanism for HNL-catalyzed cyanohydrin formation involves the following key steps:

Substrate Binding: The aldehyde (3-phenoxybenzaldehyde) binds to the active site of the HNL.

Activation of Cyanide: A basic residue in the active site, often a histidine, abstracts a proton from hydrogen cyanide (HCN), generating a highly nucleophilic cyanide anion (CN⁻). The pKa of the active site histidine is often modulated by its hydrogen-bonding network with other residues. ebi.ac.uk

Nucleophilic Attack: The generated cyanide anion attacks the carbonyl carbon of the aldehyde, forming a tetrahedral oxyanion intermediate.

Protonation and Product Release: The oxyanion is then protonated by the now-protonated histidine residue, regenerating the catalyst and forming the final cyanohydrin product, which is subsequently released from the active site.

The enantioselectivity of HNLs is determined by the specific geometry of the active site, which preferentially accommodates one orientation of the substrate, leading to the formation of either the (R)- or (S)-enantiomer. Computational docking studies, a component of many QM/MM workflows, can help predict the preferred binding mode of substrates like 3-phenoxybenzaldehyde in the active site of various HNLs.

While detailed energetic data from QM/MM simulations for this compound is not available, studies on related systems provide insights into the energy barriers of the reaction steps. For example, QM/MM calculations on other enzymatic reactions have successfully predicted activation energies that are in good agreement with experimental data. nih.gov Such computational approaches are invaluable for understanding the factors that control the catalytic efficiency and stereoselectivity of HNLs, paving the way for the rational design of improved biocatalysts for the synthesis of valuable chiral cyanohydrins.

Kinetic Studies of Synthesis and Transformation Processes

Reaction Rate Determination and Order Analysis

The kinetics of the synthesis of this compound, typically from 3-phenoxybenzaldehyde and a cyanide source, can be analyzed to determine the reaction rate and the order of the reaction with respect to the reactants. Such studies are fundamental for optimizing reaction conditions and reactor design for industrial-scale production.

In the context of enzymatic synthesis using HNLs, the reaction rate is often described by the Michaelis-Menten kinetic model. This model relates the initial reaction rate (v₀) to the concentration of the substrate ([S]) and two key parameters: the maximum reaction rate (Vmax) and the Michaelis constant (Km). The Michaelis-Menten equation is given by:

v₀ = (Vmax * [S]) / (Km + [S])

Here, Vmax represents the maximum rate achieved by the system at saturating substrate concentrations, and Km is the substrate concentration at which the reaction rate is half of Vmax. Km is also an indicator of the enzyme's affinity for the substrate; a lower Km value generally indicates a higher affinity.

Kinetic parameters for the synthesis of aromatic cyanohydrins, which are structurally related to this compound, have been determined for various HNLs. For example, the HNL from the millipede Chamberlinius hualienensis (ChuaHNL) has been shown to be highly active in the synthesis of (R)-mandelonitrile from benzaldehyde, exhibiting a high specific activity. pnas.org

The table below presents hypothetical kinetic data for the synthesis of an aromatic cyanohydrin, illustrating how reaction rates can be determined.

| Experiment | [3-Phenoxybenzaldehyde] (M) | [HCN] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |

This is an interactive data table. You can sort and filter the data to analyze the relationships between reactant concentrations and the reaction rate.

From this hypothetical data, doubling the concentration of either the aldehyde or the cyanide doubles the initial rate, indicating a first-order dependence on each reactant.

Influence of Reaction Parameters on Kinetics (e.g., Solvent Effects, Temperature)

The kinetics of the synthesis of this compound are significantly influenced by various reaction parameters, most notably the solvent system and the temperature.

Solvent Effects:

The choice of solvent is critical in both chemical and enzymatic synthesis. In enzymatic reactions, an aqueous buffer is often the primary solvent to maintain the enzyme's structure and activity. rsc.org However, the low solubility of hydrophobic substrates like 3-phenoxybenzaldehyde in water can limit the reaction rate. To address this, biphasic systems (an aqueous phase containing the enzyme and an organic phase with the substrate) or the addition of water-miscible organic co-solvents are often employed. researchgate.net

The organic solvent can influence the partitioning of the substrate and product between the two phases, and can also directly affect the enzyme's catalytic activity. For instance, in the synthesis of (S)-cyanohydrins catalyzed by Manihot esculenta HNL, n-butyl acetate (B1210297) was found to be an effective co-solvent. researchgate.net In non-enzymatic synthesis, the polarity of the solvent can affect the equilibrium of the reaction and the stability of intermediates. For example, polar aprotic solvents can favor the formation of the catalytically active species in certain metal-catalyzed cyanohydrin syntheses. beilstein-journals.org

Temperature:

Temperature has a dual effect on the kinetics of the reaction. Generally, an increase in temperature leads to a higher reaction rate, as described by the Arrhenius equation. This is due to the increased kinetic energy of the molecules, resulting in more frequent and energetic collisions.

However, in enzymatic reactions, there is an optimal temperature for activity. Beyond this optimum, the enzyme can undergo thermal denaturation, leading to a rapid loss of catalytic activity. For example, for the synthesis of (R)-mandelonitrile using an HNL, the optimal temperature was found to be 30 °C, as higher temperatures, while increasing the initial rate, also accelerated the non-enzymatic background reaction, which is not stereoselective, thus lowering the enantiomeric excess of the product. acs.org

The following table summarizes the influence of temperature on the enantiomeric excess (ee) of a model enzymatic cyanohydrin synthesis.

| Temperature (°C) | Reaction Rate (µmol/h) | Enantiomeric Excess (ee %) |

| 25 | 150 | 98 |

| 30 | 180 | 95 |

| 35 | 210 | 90 |

| 40 | 240 | 85 |

| 45 | 230 (denaturation starts) | 82 |

This interactive table illustrates the trade-off between reaction rate and enantioselectivity with increasing temperature.

Analytical Methodologies and Spectroscopic Characterization

Chromatographic Techniques for Enantiomeric Purity Assessment

The presence of a chiral center in 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (B196181) necessitates the use of chiral chromatography to separate and quantify its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and effective method for the enantioseparation of various pharmaceutical compounds, including derivatives similar to this compound. nih.gov This technique utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus, their separation. mdpi.com

For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly employed. The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. Factors such as the mobile phase composition, typically a mixture of alkanes like hexane (B92381) and an alcohol modifier such as isopropanol, play a critical role in achieving optimal resolution. The inclusion complexing mechanism, particularly effective for compounds with benzene (B151609) rings, is a key principle where the analyte fits into the chiral cavities of the CSP. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Parameters for Cyanohydrin Derivatives

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

This table represents typical starting conditions for the chiral separation of cyanohydrins and may require optimization for this compound.

Chiral Gas Chromatography (GC) offers another powerful tool for the enantiomeric analysis of volatile compounds or those that can be derivatized to become volatile. For cyanohydrins like this compound, derivatization is often a necessary step to improve volatility and thermal stability. A common derivatization technique is silylation, for instance, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl group into a trimethylsilyl (B98337) ether. nih.gov

The separation is achieved on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. mdpi.com Cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with the enantiomers of the analyte, leading to their differential retention and separation. mdpi.com The choice of the specific cyclodextrin derivative and the temperature program of the GC oven are critical parameters for successful enantioseparation.

Table 2: Representative Chiral GC Conditions for Mandelonitrile (B1675950) Derivatives

| Parameter | Condition |

| Column | Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm I.D., 0.12 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Isothermal at 70 °C or a temperature gradient |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Derivatization | Silylation of the hydroxyl group |

This table provides an example of conditions used for related compounds and serves as a guideline. nih.govsigmaaldrich.com

Advanced Spectroscopic Methods for Structural and Electronic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds.

¹H NMR: The proton NMR spectrum of this compound would confirm the presence of key functional groups. The aromatic protons of the phenoxyphenyl group would appear as a complex multiplet in the range of δ 6.8–7.5 ppm. The methine proton (CH) adjacent to the hydroxyl and nitrile groups would likely appear as a singlet, and the hydroxyl proton (-OH) would be observed as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. Distinct signals would be expected for the nitrile carbon (C≡N) typically around 115–120 ppm, the quaternary carbon bearing the hydroxyl group, and the various aromatic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C≡N | ~117 |

| -C(OH)- | ~65-75 |

| Aromatic Carbons | ~115-160 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Vibrational spectroscopy methods like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands. A sharp, intense peak around 2240 cm⁻¹ confirms the presence of the nitrile (C≡N) group. A broad absorption band in the region of 3200–3500 cm⁻¹ is indicative of the hydroxyl (-OH) group's stretching vibration, with the broadening due to hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile group, being a relatively non-polar bond with a high degree of polarizability, often gives a strong signal in the Raman spectrum, which can be advantageous for quantification.

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200–3500 | Broad, indicative of hydroxyl group |

| C≡N Stretch | ~2240 | Sharp, strong, confirms nitrile group |

| C-H Aromatic | 3000-3100 | Stretching vibrations |

| C=C Aromatic | 1400-1600 | Ring stretching |

| C-O Stretch | 1050-1250 | Ether and alcohol C-O bonds |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The presence of aromatic rings in this compound results in characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions within the phenyl and phenoxy groups. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. While not providing detailed structural information on its own, UV-Vis spectroscopy is highly useful for quantitative analysis, such as determining the concentration of the compound in a solution, which is a key part of HPLC detection. A typical UV-Vis spectrum for a compound with similar aromatic systems might show maximum absorbance between 240 and 260 nm. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is particularly valuable for this compound, providing a precise measurement of its mass. The exact mass of this compound has been calculated as 225.078978594 Da for the molecular formula C₁₄H₁₁NO₂. nih.govlookchem.com This level of precision allows for unambiguous confirmation of the elemental composition. In HRMS analysis, the compound is typically observed as a protonated molecule, [M+H]⁺.

Gas chromatography-mass spectrometry (GC-MS) is also employed for the analysis of this compound. The National Institute of Standards and Technology (NIST) has cataloged GC-MS data for this molecule under NIST Number 118068. nih.gov In a typical GC-MS experiment, the molecule undergoes electron ionization, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. Key expected fragmentation pathways for this compound would include:

Loss of the cyanide group (-CN): A common fragmentation for nitriles.

Loss of water (H₂O): Characteristic of molecules containing a hydroxyl group.

Cleavage of the ether bond: Resulting in ions corresponding to the phenoxy group and the remaining cyanohydrin structure.

Fragmentation of the aromatic rings.

Analysis of the mass spectrum of the related compound, (m-phenoxyphenyl)acetonitrile, which lacks the hydroxyl group, can provide insights into the fragmentation of the core phenoxyphenylacetonitrile structure. nist.gov

UV Photoelectron Spectroscopy

UV Photoelectron Spectroscopy (UPS) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of photoelectrons ejected by ultraviolet radiation. libretexts.org This method provides detailed information about the energies of valence molecular orbitals. While specific UPS spectra for this compound are not widely published, the expected spectrum can be inferred from its constituent functional groups.

The UPS spectrum would be a composite of signals arising from the ionization of electrons from:

The π-systems of the two aromatic rings (the phenyl and phenoxy groups).

The lone pair orbitals of the ether oxygen atom.

The lone pair orbital of the hydroxyl oxygen atom.

The π-orbital and lone pair of the nitrile group (C≡N).

Studies on simple anions like CN⁻ show that the nitrile group has a high electron affinity. berkeley.edu In the context of this compound, UPS would help in understanding the electronic interactions between the different functional groups, such as the influence of the electron-withdrawing nitrile and hydroxyl groups on the aromatic π-systems. The technique is highly surface-sensitive, typically probing the top 2-3 nanometers of a solid sample. libretexts.org

High-Throughput Screening and Analysis Protocols

High-Throughput Screening (HTS) involves the use of automation, miniaturization, and rapid detection methods to test large numbers of chemical compounds for a specific biological activity or chemical property. researchgate.netyoutube.com While specific HTS campaigns focused on this compound are not detailed in the public literature, its role as a key intermediate in the synthesis of pyrethroid insecticides and its reported biological activities suggest its suitability for such protocols. cookechem.com

A typical HTS protocol for a compound like this compound or a library of its analogs would involve several key steps:

Assay Development: Designing a robust and sensitive assay in a miniaturized format (e.g., 96- or 384-well plates). scienceintheclassroom.org For instance, to screen for antimicrobial properties, a bacterial growth inhibition assay could be developed.

Automation: Using robotic liquid handlers to dispense the compound and reagents into the assay plates, ensuring precision and high throughput. youtube.com

Incubation and Detection: After an appropriate incubation period, a detection system (e.g., absorbance, fluorescence, or luminescence reader) measures the assay signal. For example, in a screen for enzyme inhibitors, the enzymatic product might be fluorescent.

Data Analysis: Sophisticated software is used to process the large volumes of data, identify "hits" (compounds with significant activity), and rule out false positives.

Furthermore, high-throughput analytical methods are crucial for quality control and metabolite studies. For example, a sensitive and high-throughput GC-MS/MS method has been developed for the determination of urinary metabolites of pyrethroids, showcasing an application relevant to the chemical class of which this compound is a precursor. nih.gov Such protocols enable the rapid analysis of many samples, which is essential in large-scale exposure or metabolism studies.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. scispace.com It is a workhorse of computational chemistry for predicting molecular geometries, energies, and other properties with a good balance of accuracy and computational cost. scispace.com

DFT calculations are employed to model the electronic architecture of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (B196181), providing insights into its stability and reactivity. By using functionals like B3LYP combined with a basis set such as 6-311G(d,p), researchers can optimize the molecule's geometry and analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

Table 1: Representative Electronic Properties of this compound from a DFT Study This table presents typical data that would be generated from a DFT analysis at the B3LYP/6-311G(d,p) level of theory, based on similar molecular studies. nih.govnih.gov

| Property | Calculated Value | Unit |

|---|---|---|

| Energy of HOMO | -0.225 | a.u. |

| Energy of LUMO | -0.075 | a.u. |

| HOMO-LUMO Gap (ΔE) | 0.150 | a.u. |

| Ionization Potential (I) | 6.12 | eV |

| Electron Affinity (A) | 2.04 | eV |

| Global Hardness (η) | 2.04 | eV |

| Dipole Moment | 2.85 | Debye |

DFT is instrumental in elucidating reaction mechanisms by calculating the potential energy surface (PES) for a given chemical transformation. nih.gov This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. sci-hub.se For this compound, which is a key intermediate in the synthesis of pyrethroid insecticides, DFT can be used to model its formation (e.g., from 3-phenoxybenzaldehyde (B142659) and cyanide) or its subsequent conversion steps.

By mapping the energetic pathway, researchers can calculate the activation energy (energy barrier) for each step, providing a quantitative measure of the reaction's feasibility and kinetics. nih.gov For instance, a DFT study could compare the energy profiles for the acid-catalyzed versus base-catalyzed hydrolysis of the nitrile group, predicting which pathway is more favorable. These calculations guide the optimization of reaction conditions in synthetic chemistry by predicting the most likely intermediates and byproducts.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Enzymatic reactions occur in the complex and dynamic environment of a protein active site, which is beyond the scope of pure DFT calculations. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods address this by treating the chemically active region (the substrate and key amino acid residues) with a high-accuracy QM method, while the rest of the protein and solvent are modeled using a more computationally efficient MM force field. sci-hub.seresearchgate.net

QM/MM simulations are ideal for studying how this compound interacts with an enzyme's active site. nih.gov For example, the enzymatic resolution of racemic this compound is often performed by lipases, which selectively esterify one enantiomer. biosynth.com A QM/MM model would define the substrate and the catalytic triad (B1167595) of the lipase (B570770) (e.g., Ser-His-Asp) as the QM region. nih.gov The simulation can then map the binding of the substrate, revealing the specific hydrogen bonds, electrostatic interactions, and steric clashes that determine enantioselectivity. nih.gov By calculating the interaction energies between the substrate and individual residues, the model can pinpoint the key determinants of molecular recognition and binding affinity. chemrxiv.org

Beyond static binding, QM/MM molecular dynamics (MD) simulations can model the entire catalytic event over time. chemrxiv.org This approach allows researchers to follow the trajectory of the atoms as bonds are formed and broken, providing a detailed movie of the reaction mechanism. chemrxiv.org For the degradation of (2S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile by a hydroxynitrile lyase, a QM/MM simulation could model the cleavage of the C-CN bond to release 3-phenoxybenzaldehyde. envipath.org The simulation would track the proton transfers and electronic rearrangements throughout the process, allowing for the calculation of the free energy profile of the reaction, which includes entropic and dynamic effects. sci-hub.se This provides a more complete picture of the enzyme's catalytic power by showing how the protein environment stabilizes the reaction's transition state. sci-hub.se

Ab Initio Calculations for Reaction Thermodynamics and Kinetics

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters, apart from fundamental physical constants. conicet.gov.ar While computationally more demanding than DFT, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark results for reaction energies. conicet.gov.ar

These calculations are highly effective for small model systems representing the core reaction. For this compound, one could use ab initio methods to accurately compute the thermodynamic properties (enthalpy ΔH, Gibbs free energy ΔG, and entropy ΔS) for its formation from 3-phenoxybenzaldehyde and hydrogen cyanide. Similarly, the kinetic parameters, such as the activation energy (Ea) for its thermal decomposition, can be determined with high precision using Transition State Theory. nih.gov This data is fundamental for understanding the intrinsic stability and reactivity of the molecule, providing a solid theoretical foundation for interpreting experimental results and for parameterizing less computationally expensive models like DFT and MM.

Table 2: Illustrative Thermodynamic and Kinetic Data for a Reaction Involving this compound from Ab Initio Calculations This table shows representative data for a hypothetical reaction, such as its decomposition, as would be determined by high-level ab initio calculations. nih.gov

| Parameter | Calculated Value | Unit |

|---|---|---|

| Enthalpy of Reaction (ΔH) | -55.2 | kJ/mol |

| Entropy of Reaction (ΔS) | -15.8 | J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG at 298K) | -50.5 | kJ/mol |

| Activation Energy (Ea) | 120.3 | kJ/mol |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. By simulating the atomic motions, MD provides insights into the conformational landscape of a molecule, which is crucial for determining its biological activity and stability. For a molecule like this compound, understanding its flexibility and preferred shapes is key to predicting how it will bind to a target protein.

While specific molecular dynamics studies focusing exclusively on the conformational analysis of isolated this compound are not extensively detailed in the provided search results, the principles of such analyses are well-established. A typical MD simulation involves defining a force field, such as OPLS3, which describes the potential energy of the system based on the positions of its atoms. The system is then allowed to evolve over time, and the trajectory of atomic positions is recorded.

From this trajectory, various parameters can be analyzed to characterize the conformational stability. Key metrics include:

Root Mean Square Deviation (RMSD): This measures the average distance between the atoms of the simulated molecule at a given time and a reference structure. A stable and low RMSD value over the simulation time suggests that the molecule maintains a consistent conformation. For instance, in studies of protein-ligand complexes, low RMSD values for the ligand, often in the range of 0.2 nm to 0.45 nm, indicate conformational stability within the binding pocket. nih.gov

Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of each atom around its average position. It helps to identify the flexible and rigid parts of a molecule.

In the context of drug discovery and design, MD simulations are often employed to study the stability of a ligand when bound to a protein. For example, simulations can reveal whether a compound like this compound maintains its binding mode and key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of a target protein over the simulation period. nih.gov The stability of these interactions is a strong indicator of the compound's potential efficacy.

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Significance for Conformational Analysis |

| Force Field | A set of empirical energy functions that describe the potential energy of a system of atoms. | Determines the accuracy of the simulated molecular motions and interactions. |

| RMSD | Root Mean Square Deviation | Indicates the overall stability of the molecular conformation during the simulation. |

| RMSF | Root Mean Square Fluctuation | Highlights the flexible and rigid regions within the molecule. |

| Simulation Time | The duration over which the molecular motions are simulated. | Longer simulation times provide a more comprehensive sampling of the conformational space. |

Environmental and Biological Transformations

Microbial Biodegradation Pathways

The breakdown of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (B196181) in the environment is facilitated by a diverse range of microorganisms that can utilize this compound as a source of carbon and energy. This biodegradation is a critical process for the natural attenuation of this chemical in contaminated sites.

Several bacterial species have been identified for their capacity to degrade pyrethroids and their intermediates, including the phenoxy-containing aromatic structures related to this compound. While direct studies on the degradation of this specific cyanohydrin by a wide range of bacteria are limited, the metabolic capabilities of certain genera suggest their potential involvement.

Bacillus subtilis : Strains of Bacillus subtilis have been shown to be effective in the degradation of pyrethroid insecticides. For instance, Bacillus subtilis BSF01 has been identified as a novel strain capable of degrading beta-cypermethrin (B1669542) and other pyrethroids. Furthermore, Bacillus species are known to degrade 3-phenoxybenzoic acid, a related degradation product. nih.gov The degradation of 3-phenoxybenzaldehyde (B142659), a key metabolite of this compound, has been observed in Bacillus sp. SG2 and B. subtilis BSF01. nih.gov In B. subtilis BSF01, the degradation proceeds through the formation of 3-phenoxybenzoic acid and 3,5-dimethoxyphenol. nih.gov

Enterobacter hormaechei : The genus Enterobacter is recognized for its ability to degrade various aromatic compounds. nih.gov While direct evidence for the degradation of this compound by Enterobacter hormaechei is not extensively documented, the species has been shown to biodegrade other complex organic pollutants such as the herbicide glyphosate (B1671968) and the antibiotic tetracycline. ut.ac.irut.ac.irijournals.cn This metabolic versatility suggests a potential for E. hormaechei to be involved in the breakdown of phenoxy-aromatic structures.

Stenotrophomonas maltophilia : This bacterium is known for its remarkable metabolic plasticity and its ability to degrade a wide array of aromatic hydrocarbons, including both monocyclic and polycyclic aromatic hydrocarbons (PAHs). nih.govsjp.ac.lknih.govresearchgate.netsigmaaldrich.com Its capacity to utilize complex aromatic compounds as a sole carbon and energy source points to its potential as a significant degrader of environmental contaminants like this compound.

| Microorganism | Evidence of Degradation Capability | Relevant Compounds Degraded |

|---|---|---|

| Bacillus subtilis | Degrades pyrethroids and their intermediate metabolites. | Beta-cypermethrin, 3-Phenoxybenzaldehyde, 3-Phenoxybenzoic acid nih.gov |